
Selexipag
Overview
Description
Selexipag is a medication developed by Actelion Pharmaceuticals for the treatment of pulmonary arterial hypertension (PAH). It is a selective prostacyclin receptor agonist that helps to reduce the elevated pressure in the blood vessels supplying the lungs, thereby improving symptoms and delaying disease progression .
Preparation Methods
The synthesis of Selexipag involves several steps. The key starting material, 2-chloro-5,6-diphenylpyrazine, is reacted with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol. This intermediate is then reacted with tertiary butyl bromoacetate to form 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester. The ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid, which is then reacted with methane sulfonamide in the presence of CDI and DABCO to form this compound .
Chemical Reactions Analysis
Selexipag undergoes various chemical reactions, including hydrolysis and oxidative metabolism. The hydrolysis of the acylsulfonamide by hepatic carboxylesterase yields its active metabolite, ACT-333679. Oxidative metabolism catalyzed by CYP3A4 and CYP2C8 results in hydroxylated and dealkylated products . Common reagents used in these reactions include formic acid, acetonitrile, and various buffers .
Scientific Research Applications
Treatment of Pulmonary Arterial Hypertension
Selexipag is primarily indicated for the treatment of PAH, either as monotherapy or in combination with other therapies such as endothelin receptor antagonists (ERA) or phosphodiesterase-5 inhibitors (PDE5i).
Efficacy Data
- Mortality Reduction : A meta-analysis indicated that this compound significantly reduces mortality in PAH patients (weighted mean difference [WMD] = 0.70, 95% CI: 0.53-0.94, P = 0.02) .
- Improvement in Functional Capacity : Patients treated with this compound showed a significant increase in the six-minute walk distance (WMD = 33.79 meters, P=0.03) .
- Reduction in Hospitalization : Early addition of this compound to existing therapies has been associated with a 52% reduction in disease progression risk compared to controls .
Combination Therapy
This compound can be effectively combined with other PAH treatments to enhance therapeutic outcomes. In studies involving patients on double background therapy, this compound demonstrated a consistent reduction in disease progression and hospitalization rates .
Long-term Safety and Tolerability
The GRIPHON trial and its open-label extension have provided extensive data on the long-term safety profile of this compound. The most common adverse effects include headache, diarrhea, and nausea, which are generally mild and manageable .
Key Clinical Trials
- GRIPHON Trial : This pivotal study evaluated the efficacy of this compound in reducing morbidity and mortality in PAH patients compared to placebo. Results indicated a significant reduction in disease progression (40% compared to control) .
- TRITON Study : Focused on newly diagnosed patients, this study highlighted that initiating this compound within six months of diagnosis significantly reduces disease progression risk by 52% .
- EXPLORE Study : Preliminary results suggest a 45% reduction in mortality risk when using this compound compared to other PAH therapies .
Summary of Findings from Recent Studies
Study Name | Patient Population | Key Findings | |
---|---|---|---|
GRIPHON | PAH Patients | Reduced disease progression by 40% | Effective as monotherapy or combination therapy |
TRITON | Newly Diagnosed PAH Patients | 52% reduction in progression risk when initiated early | Supports early intervention strategies |
EXPLORE | Various PAH Therapies | 45% reduction in mortality risk observed | Promising results for long-term management |
Mechanism of Action
Selexipag and its active metabolite, ACT-333679, act on the prostacyclin receptor (IP receptor) in lung tissue. Binding to this receptor leads to increased vasodilation of the arteries, decreased cell proliferation, and inhibition of platelet aggregation. These effects are beneficial in the treatment of pulmonary arterial hypertension as they help to reduce elevated pressure in the pulmonary circulation .
Comparison with Similar Compounds
Selexipag is unique in its selective action on the prostacyclin receptor. Similar compounds include Epoprostenol, Treprostinil, and Iloprost, which are also used in the treatment of pulmonary arterial hypertension. these compounds are typically administered via intravenous or inhalation routes, whereas this compound is orally active, providing a more convenient option for patients .
Biological Activity
Selexipag is an orally administered selective prostacyclin receptor (IP receptor) agonist primarily used in the treatment of pulmonary arterial hypertension (PAH). It is rapidly metabolized into its active form, MRE-269, which exhibits a significantly higher potency and longer half-life than the parent compound. This article delves into the biological activity of this compound, focusing on its pharmacological effects, clinical studies, and case reports.
This compound acts by selectively activating the IP receptor, which mediates vasodilation and antiproliferative effects on vascular smooth muscle cells. The active metabolite MRE-269 has been shown to have a more substantial impact on pulmonary arterial smooth muscle cells (PASMCs), promoting vasodilation and inhibiting cell proliferation.
Pharmacokinetics
- Absorption : this compound is rapidly absorbed after oral administration.
- Metabolism : It is hydrolyzed to MRE-269 in the liver, which has a higher binding affinity for the IP receptor compared to other prostanoid receptors.
- Half-life : MRE-269 has a longer half-life, contributing to sustained therapeutic effects.
Case Studies
-
Pediatric Pulmonary Hypertension :
- A case study involving a pediatric patient demonstrated that this compound could be safely administered with minimal side effects. The patient was gradually titrated to a dose of 1,600 μg every 12 hours without significant adverse reactions, although some gastrointestinal side effects were noted later on .
- Long-Term Outcomes in PAH :
Research Findings
A recent study highlighted the antiproliferative effects of MRE-269 on PASMCs derived from patients with chronic thromboembolic pulmonary hypertension (CTEPH). The treatment led to upregulation of specific genes associated with reduced cellular proliferation, suggesting that this compound may effectively mitigate vascular remodeling in PAH .
Comparative Efficacy Data
Study/Trial | Population | Treatment Duration | Primary Outcome | Results |
---|---|---|---|---|
GRIPHON | PAH Patients | 17 weeks | Disease Progression | 40% reduction in risk |
TRITON | Newly Diagnosed PAH Patients | Median follow-up 77.6 weeks | Disease Progression | 52% reduction in risk |
Pediatric Case Study | Pediatric PAH Patient | Varies | Safety and Tolerability | Well tolerated; increased dose to 1,600 μg without severe side effects |
Q & A
Basic Research Questions
Q. What are the standard endpoints used to evaluate Selexipag efficacy in clinical trials?
Efficacy is typically assessed using the World Health Organization functional class (WHO-FC) , six-minute walk distance (6MWD) , N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels , and hemodynamic parameters (e.g., cardiac index, right atrial pressure). These endpoints are validated in systematic reviews and meta-analyses of PAH trials .
Q. How is this compound titrated in clinical studies to optimize tolerability?
this compound is initiated at 200 µg twice daily, with weekly increments of 200 µg to a maximum of 1600 µg twice daily. Dose adjustments are based on adverse event profiles, with studies categorizing maintenance doses as low (200–400 µg), medium (600–1000 µg), or high (1200–1600 µg) .
Q. What background therapies are commonly combined with this compound in PAH trials?
Over 80% of patients in pivotal trials received concomitant endothelin receptor antagonists (ERAs) and/or phosphodiesterase-5 inhibitors (PDE-5i). Triple therapy (this compound + ERA + PDE-5i) is increasingly evaluated for synergistic pathway targeting .
Q. What statistical methods are used to analyze survival outcomes in long-term this compound studies?
Kaplan-Meier analysis and Cox proportional hazards models are standard, with adjustments for time-dependent covariates (e.g., changes in background therapy). The GRIPHON trial reported a 40% risk reduction in morbidity/mortality events using these methods .
Advanced Research Questions
Q. How does this compound’s partial IP receptor antagonism mitigate receptor downregulation compared to prostacyclin analogs?
this compound’s non-prostanoid structure reduces beta-arrestin recruitment, limiting IP receptor internalization. In vitro studies show 85% receptor retention vs. 40% for epoprostenol after 72 hours, suggesting reduced tachyphylaxis risk .
Q. What methodologies resolve contradictions between this compound’s neutral short-term hemodynamic effects and long-term disease progression benefits?
Stratified meta-regression by treatment duration (>6 months vs. shorter) and time-to-event analysis clarify this discrepancy. For example, low-dose this compound shows delayed but significant efficacy after 6 months, emphasizing prolonged exposure requirements .
Q. How can CYP3A4 induction by this compound impact combination therapy pharmacokinetics?
In vitro data indicate CYP3A4 induction at 100× therapeutic concentrations. Clinical studies use midazolam probe assays to confirm no significant in vivo interaction, ensuring safe co-administration with CYP3A4 substrates .
Q. What advanced analytical techniques validate this compound stability in drug formulation studies?
LC-MS/MS methods with XBridge phenyl columns and acetonitrile/formic acid mobile phases achieve baseline separation of this compound from degradation products. Stress testing (acid/alkali hydrolysis, oxidation) validates specificity per ICH guidelines .
Q. How do real-world studies adjust for confounding factors in this compound effectiveness analyses?
Propensity score matching and inverse probability weighting address baseline imbalances (e.g., WHO-FC, prior therapy). The EXPOSURE study applied these to confirm consistent risk reduction across four-strata ESC/ERS risk scores .
Q. What experimental designs differentiate this compound’s effects on PAH subtypes (e.g., idiopathic vs. connective tissue disease-associated)?
Pre-specified subgroup analyses with interaction testing in large trials (e.g., GRIPHON) and Bayesian hierarchical models account for heterogeneity. Idiopathic PAH shows greater 6MWD improvements (+34 meters vs. +12 meters in CTD-PAH) .
Q. How are disease progression endpoints operationalized in this compound trials to capture clinical worsening?
Composite endpoints include PAH-related hospitalization , need for lung transplantation , or worsening WHO-FC . Sensitivity analyses exclude non-protocol events (e.g., unrelated deaths) to reduce bias .
Q. What pharmacokinetic/pharmacodynamic (PK/PD) models inform this compound dosing in renal/hepatic impairment?
Population PK models using nonlinear mixed-effects software (e.g., NONMEM) integrate covariates like creatinine clearance. Dose reductions are not required for mild/moderate impairment, but therapeutic drug monitoring is advised in severe cases .
Q. Methodological Guidance
- Handling missing data in long-term extension studies : Use multiple imputation with sensitivity analyses (e.g., worst-case scenarios) to address attrition bias, as applied in GRIPHON’s open-label extension .
- Optimizing titration protocols : Implement Bayesian adaptive designs to individualize dosing based on real-time tolerability data, reducing dropout rates .
- Meta-analysis of dose-response relationships : Employ restricted cubic splines to model nonlinear effects, revealing threshold doses (e.g., ≥800 µg twice daily) for significant NT-proBNP reduction .
Properties
IUPAC Name |
2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]-N-methylsulfonylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWZQTURMXZVHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027959 | |
Record name | Selexipag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Selexipag is a selective prostacyclin (IP, also called PGI2) receptor agonist. The key features of pulmonary arterial hypertension include a decrease in prostacyclin and prostacyclin synthase (enzyme that helps produce prostacyclin) in the lung. Prostacyclin is a potent vasodilator with anti-proliferative, anti-inflammatory, and anti-thrombotic effects; therefore, there is strong rationale for treatment with IP receptor agonists. Selexipag is chemically distinct as it is not PGI2 or a PGI2 analogue and has high selectivity for the IP receptor. It is metabolized by carboxylesterase 1 to yield an active metabolite (ACT-333679) that is approximately 37 times more potent than selexipag. Both selexipag and its metabolite are selective for the IP receptor over other prostanoid receptors. | |
Record name | Selexipag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
475086-01-2 | |
Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-N-(methylsulfonyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475086-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selexipag [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475086012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selexipag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Selexipag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SELEXIPAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EXC0E384L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.